1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a carboxamide group, and a methylsulfonyl phenyl substituent, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.
Attachment of the methylsulfonyl phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the C-4 and C-5 positions, using reagents such as halogens or nitro groups.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include sulfone derivatives, amines, halogenated pyrazoles, and carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential antimicrobial agent due to its ability to interact with bacterial cell membranes and disrupt their function.
Medicine: As a lead compound for the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes. The compound may also inhibit key enzymes or proteins involved in bacterial growth and survival, leading to cell death.
Comparison with Similar Compounds
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-sulfonamide:
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.
Properties
IUPAC Name |
1-methyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(6-4-9)19(2,17)18/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVVTPUOFXRQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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